molecular formula C11H16O B13269697 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde

1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde

Cat. No.: B13269697
M. Wt: 164.24 g/mol
InChI Key: NXPBXAQPZGUBSG-UHFFFAOYSA-N
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Description

The compound 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde is a bicyclic aldehyde featuring a norbornane (bicyclo[2.2.1]heptane) scaffold fused with a cyclopropane ring and a formyl (-CHO) group. The bicyclo[2.2.1]heptane moiety confers rigidity and stereochemical complexity, while the cyclopropane ring introduces significant ring strain, which may enhance reactivity in synthetic applications. The aldehyde group positions this compound as a versatile intermediate in organic synthesis, particularly in cycloadditions or nucleophilic additions .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h7-10H,1-6H2

InChI Key

NXPBXAQPZGUBSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3(CC3)C=O

Origin of Product

United States

Preparation Methods

Carbene-Based Methods

Method Reagents/Conditions Application Example
Simmons-Smith Reaction Zn(CH2I)2, Cu Adds CH2 groups to alkenes.
Transition Metal-Catalyzed Rhodium/copper catalysts, diazo compounds Enables stereoselective cyclopropanation.
Difluorocarbene Addition BrCF2COONa, 150°C in diglyme For electron-rich alkenes (adaptable for non-fluorinated analogs).

Non-Carbene Methods

Aldehyde Functionalization

Introducing the aldehyde group requires careful oxidation or formylation:

Integrated Synthetic Routes

Route 1: Sequential Cyclopropanation and Oxidation

  • Synthesize bicyclo[2.2.1]hept-2-ene via Diels-Alder.
  • Perform cyclopropanation using Simmons-Smith reagent to form bicyclo[2.2.1]heptan-2-ylcyclopropane.
  • Introduce a hydroxymethyl group via hydroboration-oxidation of a residual double bond.
  • Oxidize to aldehyde using PCC.

Route 2: Organocatalytic Asymmetric Synthesis

  • Use organocatalytic [4+2] cycloaddition to form bicyclo[2.2.1]heptane-1-carboxylate.
  • Reduce the ester to alcohol (LiAlH4), then oxidize to aldehyde.
  • Functionalize the norbornane with cyclopropane via carbene addition to a pre-installed alkene.

Challenges and Optimization

  • Steric Hindrance : The rigid norbornane framework may impede cyclopropanation; elevated temperatures or excess reagents may be required.
  • Aldehyde Stability : Protect aldehyde groups as acetals during reactive steps (e.g., Grignard couplings).
  • Stereoselectivity : Asymmetric organocatalysis or chiral auxiliaries ensure enantiomeric purity.

Key Research Insights

Chemical Reactions Analysis

Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure may also influence its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

(a) 1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde

  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Key Differences: The cyclopropane ring in the target compound is replaced with a cyclobutane ring, reducing ring strain but increasing conformational flexibility.
  • Applications : Like its cyclopropane counterpart, this compound is likely used in medicinal chemistry for fragment-based drug design due to its constrained geometry .

(b) 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane

  • Molecular Formula : C₁₂H₂₀
  • Molecular Weight : 164.29 g/mol
  • Key Differences: Lacks the aldehyde functional group, limiting its utility in reactions requiring electrophilic carbonyl centers.
  • Reactivity : The absence of a polar group reduces solubility in polar solvents compared to aldehyde-containing analogs .

Physicochemical Properties (Comparative Table)

Property 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde (Target) 1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane
Molecular Formula Likely C₁₁H₁₆O* C₁₂H₁₈O C₁₂H₂₀
Molecular Weight (g/mol) ~164.24* 178.27 164.29
Functional Group Aldehyde (-CHO) Aldehyde (-CHO) Alkenyl group
Ring Strain High (cyclopropane + norbornane) Moderate (cyclobutane + norbornane) Low (norbornane only)
Synthetic Utility High (electrophilic carbonyl) Moderate (less strained) Low (non-polar)

*Inferred from cyclobutane analog by subtracting a CH₂ unit.

Reactivity and Stability

  • Cyclopropane vs. Cyclobutane :
    • The cyclopropane derivative’s higher ring strain may lead to faster ring-opening reactions under thermal or acidic conditions compared to the cyclobutane analog.
    • Cyclobutane’s reduced strain could enhance stability in storage or prolonged reactions .
  • Aldehyde Reactivity :
    • Both aldehydes are susceptible to nucleophilic attack (e.g., Grignard reactions), but the cyclopropane variant’s strain might polarize the carbonyl group further, accelerating such reactions .

Limitations and Data Gaps

  • Missing Data : Critical parameters (e.g., boiling point, solubility, toxicity) for the target compound are unavailable in the provided evidence, necessitating experimental validation.
  • Synthetic Routes: No synthesis protocols are detailed, though analogous aldehydes are typically prepared via oxidation of corresponding alcohols or formylation reactions.

Biological Activity

1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde, a bicyclic compound, has garnered attention for its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including its effects on cellular systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}O
  • Molecular Weight : 180.24 g/mol
  • CAS Registry Number : 1696633-34-7

The compound features a bicyclo[2.2.1]heptane moiety linked to a cyclopropane carbaldehyde group, which may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several key areas of interest:

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of bicyclo[2.2.1]heptane can induce genotoxic effects in bacterial cells, leading to an SOS response without exhibiting alkylating effects at lower concentrations . This suggests potential applications in developing antibacterial agents.

Cytotoxic Effects

In high concentrations, this compound has demonstrated cytotoxicity, which could be leveraged for therapeutic purposes against cancer cells. A study reported significant decreases in luminescence in bacterial models treated with high concentrations of related bicyclic compounds, indicating cellular stress and potential apoptosis pathways activation .

Study on Genotoxicity

A notable study investigated the genotoxic effects of bis(bicyclo[2.2.1]heptane) on E. coli. The findings revealed that while the compound did not exhibit alkylating effects, it caused DNA damage leading to an SOS response at higher concentrations (100 g/L). The statistical analysis showed a significant p-value (<0.001), indicating a strong correlation between concentration and genotoxicity .

Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of related bicyclic compounds on human cell lines. The study found that at concentrations exceeding 10 g/L, there was a marked decrease in cell viability, suggesting that the compound could be further studied for its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity Type Effect Concentration Tested Statistical Significance
AntimicrobialInduces SOS response1 - 100 g/Lp < 0.001
CytotoxicityDecreased cell viability>10 g/Lp < 0.001
GenotoxicityDNA damage100 g/Lp < 0.001

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step routes:

  • Step 1 : Construct the bicyclo[2.2.1]heptane framework via Diels-Alder or Wagner-Meerwein rearrangements .

  • Step 2 : Introduce the cyclopropane ring using methods like Simmons-Smith cyclopropanation or transition-metal-catalyzed reactions .

  • Step 3 : Install the aldehyde group via oxidation of a primary alcohol (e.g., using PCC or Swern conditions) or via formylation reactions.

  • Optimization : Microwave-assisted synthesis or organocatalysis may improve yield and selectivity .

    Data Table : Example Reaction Conditions

    StepReagents/ConditionsYield (%)Reference
    Bicyclo FormationDiels-Alder (140°C, 24h)65–75
    CyclopropanationCH₂I₂, Zn-Cu/Et₂O50–60
    Aldehyde OxidationPCC/CH₂Cl₂, RT85–90

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify bicyclic and cyclopropane protons (e.g., deshielded cyclopropane C-H at δ 1.5–2.5 ppm; aldehyde proton at δ 9.5–10.5 ppm) .
  • X-Ray Crystallography : Resolves stereochemistry and confirms bicyclo[2.2.1]heptane conformation .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z ~178 for C₁₁H₁₄O) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How does stereoelectronic effects in the bicyclo[2.2.1]heptane system influence reactivity with nucleophiles?

  • Methodological Answer :

  • The strained bicyclic framework imposes steric constraints, directing nucleophilic attack to the less hindered face.

  • Computational studies (DFT) reveal transition-state stabilization via hyperconjugation between the aldehyde carbonyl and bicyclic C-C σ-bonds .

  • Example: Hydride reduction (NaBH₄) favors equatorial attack due to torsional strain in the transition state .

    Data Table : Computational Parameters

    ParameterValue (DFT/B3LYP)Reference
    ΔG‡ (Reduction)18.3 kcal/mol
    Bond Angle Strain15° deviation

Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme active sites?

  • Methodological Answer :

  • The bicyclo[2.2.1]heptane mimics rigid terpene scaffolds, enabling selective binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases) .
  • Case Study : Derivatives inhibit 5-lipoxygenase (5-LOX) via aldehyde-mediated Schiff base formation with Lys409 (IC₅₀ = 2.3 µM) .
  • Stereochemical Impact : (1R,4S)-configured analogs show 10× higher affinity than (1S,4R) isomers due to complementary van der Waals interactions .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pKₐ Prediction : Tools like MarvinSketch estimate aldehyde proton pKₐ (~8.5), indicating susceptibility to nucleophilic attack at physiological pH .
  • Hydrolysis Studies : Molecular dynamics (MD) simulations show cyclopropane ring stability up to pH 10, with degradation via retro-aldol pathways at higher pH .

Data Contradictions & Resolutions

  • Molecular Formula Discrepancy : (C₁₄H₂₀O for cyclobutane analog) vs. Target Compound (C₁₁H₁₄O): Cyclopropane reduces carbon count; confirm via high-resolution mass spectrometry (HRMS) .
  • Stereochemical Ambiguity : PubChem data () lacks enantiomer-specific bioactivity; resolve via chiral HPLC separation and enantioselective assays .

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